molecular formula C12H15FN2O2 B2483839 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea CAS No. 853750-89-7

1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea

Cat. No. B2483839
CAS RN: 853750-89-7
M. Wt: 238.262
InChI Key: UXVOOWKUMQTBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea, also known as FPU-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPU-1 is a small molecule that belongs to the class of urea derivatives and has a unique chemical structure that makes it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cellular signaling. By inhibiting the activity of these enzymes, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea may disrupt cellular signaling pathways and lead to the inhibition of cell growth.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea inhibits the growth of cancer cells and induces apoptosis, which is programmed cell death. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has several advantages for lab experiments, including its small size, high purity, and well-defined chemical structure. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea is also relatively easy to synthesize, which makes it a useful tool for research. However, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea. One direction is to investigate the potential of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea as an anticancer agent in vivo. Another direction is to study the effect of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea could be used as a building block for the design of new supramolecular materials with specific properties. Further studies are needed to fully understand the potential applications of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea in various fields.

Synthesis Methods

The synthesis method of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-fluoroaniline with oxalyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-hydroxymethyl oxolane to form 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea. The synthesis of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been reported in several research articles, and the purity and yield of the compound have been optimized using different methods.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, molecular biology, and materials science. In medicinal chemistry, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
In molecular biology, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been used as a tool to study the role of protein kinases in cellular signaling pathways. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain protein kinases, which has led to a better understanding of their role in cellular signaling.
In materials science, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been investigated for its potential to be used as a building block for supramolecular materials. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has a unique chemical structure that makes it an interesting compound for the design of new materials with specific properties.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVOOWKUMQTBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.